Ethyl hydroxy(3-thienyl)acetate

Description

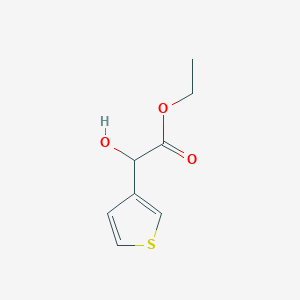

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O3S |

|---|---|

Molecular Weight |

186.23 g/mol |

IUPAC Name |

ethyl 2-hydroxy-2-thiophen-3-ylacetate |

InChI |

InChI=1S/C8H10O3S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5,7,9H,2H2,1H3 |

InChI Key |

UVJRKQMWSKOSOF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CSC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl hydroxy(3-thienyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Ethyl hydroxy(3-thienyl)acetate, a valuable intermediate in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a well-established synthetic methodology and projects the expected analytical data based on established principles and data from closely related analogues.

Introduction

This compound is a heterocyclic compound incorporating a thiophene ring, a common scaffold in pharmacologically active molecules. The presence of a hydroxyl group and an ester functionality makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide details a reliable synthetic route and provides a full suite of expected characterization data to aid researchers in its preparation and identification.

Synthesis of this compound

A robust and high-yielding method for the synthesis of this compound is the reduction of its corresponding α-keto ester, Ethyl 2-oxo-2-(thiophen-3-yl)acetate. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically affording the desired α-hydroxy ester in good yield and purity.

Experimental Protocol: Reduction of Ethyl 2-oxo-2-(thiophen-3-yl)acetate

Materials:

-

Ethyl 2-oxo-2-(thiophen-3-yl)acetate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve Ethyl 2-oxo-2-(thiophen-3-yl)acetate (1.0 eq) in methanol at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~5 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization of this compound

The structural elucidation of the synthesized this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Quantitative Data

The following table summarizes the expected physicochemical and spectroscopic data for this compound.

| Parameter | Predicted Value |

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | See Table 2 |

| ¹³C NMR (CDCl₃, 100 MHz) | See Table 3 |

| IR (neat, cm⁻¹) | 3450 (O-H), 2980 (C-H), 1735 (C=O), 1200 (C-O) |

| Mass Spectrum (EI) | m/z (%): 186 (M⁺), 141, 113, 85 |

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30-7.40 | m | 3H | Thiophene-H |

| 5.20 | s | 1H | CH-OH |

| 4.25 | q | 2H | O-CH₂-CH₃ |

| 3.50 | br s | 1H | OH |

| 1.30 | t | 3H | O-CH₂-CH₃ |

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for this compound.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 172.0 | C=O |

| 140.0 | Thiophene C |

| 127.0 | Thiophene CH |

| 126.0 | Thiophene CH |

| 124.0 | Thiophene CH |

| 70.0 | CH-OH |

| 62.0 | O-CH₂-CH₃ |

| 14.0 | O-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Characterization Logic

The following diagram outlines the logical flow of the characterization process.

Caption: Logical flow for the characterization of the final product.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via the reduction of its corresponding α-keto ester, along with a comprehensive set of predicted characterization data. The provided experimental procedures and expected analytical results will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the reliable preparation and identification of this important chemical intermediate.

Physical and chemical properties of Ethyl hydroxy(3-thienyl)acetate

Core Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of Ethyl hydroxy(3-thienyl)acetate are largely unavailable. The following table presents the basic molecular information that has been identified.

| Property | Value | Source |

| CAS Number | 22098-30-2 | [1] |

| Linear Formula | C8H10O3S | [1] |

| Molecular Weight | 186.23 g/mol | Calculated |

Hypothetical Synthesis and Characterization Workflow

In the absence of specific experimental protocols for this compound, a general workflow for the synthesis and characterization of a similar novel compound is presented below. This serves as an illustrative guide for researchers.

A potential synthetic route could involve the alpha-hydroxylation of Ethyl 3-thienylacetate. The subsequent workflow would involve purification and comprehensive characterization to confirm the structure and purity of the final product.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl hydroxy(3-thienyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of Ethyl hydroxy(3-thienyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the stability of this molecule is crucial for ensuring the quality, safety, and efficacy of final drug products. This document details the anticipated degradation mechanisms under various stress conditions, outlines experimental protocols for stability-indicating studies, and presents the information in a clear, structured format for ease of reference.

Predicted Stability Profile and Degradation Pathways

This compound possesses three key functional moieties that influence its stability: an ethyl ester, a secondary hydroxyl group, and a thiophene ring. Based on the known reactivity of these groups, the following degradation pathways are anticipated under forced degradation conditions:

-

Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis.[1] Acidic conditions will lead to the formation of hydroxy(3-thienyl)acetic acid and ethanol. In the presence of a base, the corresponding carboxylate salt will be formed. The rate of hydrolysis is dependent on pH and temperature.[2]

-

Oxidation: The electron-rich thiophene ring is prone to oxidation.[3] Common oxidizing agents, such as hydrogen peroxide, can lead to the formation of thiophene S-oxides. These S-oxides are often reactive intermediates that can undergo further reactions, including dimerization.[3]

-

Photodegradation: Aromatic systems, including thiophene, can be susceptible to degradation upon exposure to light.[4] Photolytic degradation can proceed through various mechanisms, including photo-oxidation and bond cleavage, leading to a complex mixture of degradation products.[4]

-

Thermal Degradation: While generally more stable to heat than the other stress conditions, prolonged exposure to high temperatures may lead to decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.

The following diagram illustrates the primary predicted degradation pathways for this compound.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60 | Data to be determined | Hydroxy(3-thienyl)acetic acid |

| Base Hydrolysis | 0.1 M NaOH | 4 hours | 40 | Data to be determined | Hydroxy(3-thienyl)acetic acid |

| Oxidation | 3% H₂O₂ | 24 hours | 25 | Data to be determined | Thiophene S-oxide derivatives |

| Thermal | Solid State | 48 hours | 80 | Data to be determined | To be identified |

| Photolytic | UV & Visible Light | 1.2 million lux hours & 200 W h/m² | 25 | Data to be determined | To be identified |

Table 2: Stability-Indicating HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Experimental Protocols

The following section details the methodologies for conducting forced degradation studies and developing a stability-indicating analytical method for this compound.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[2] A target degradation of 5-20% is generally considered optimal to ensure that the secondary degradation products are not generated in significant amounts.[2]

Workflow for Forced Degradation Studies:

Detailed Protocols:

-

Acid Hydrolysis:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Add an equal volume of 0.1 M hydrochloric acid.[7]

-

Heat the solution at 60°C for a specified period (e.g., 8 hours), withdrawing samples at appropriate time intervals.[2]

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before dilution and analysis.

-

-

Base Hydrolysis:

-

Dissolve a known amount of the compound in a suitable solvent.

-

Add an equal volume of 0.1 M sodium hydroxide.[7]

-

Maintain the solution at a controlled temperature (e.g., 40°C) for a specified period (e.g., 4 hours), with sampling at intervals.[2]

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.[7]

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Withdraw samples at various time points for analysis.

-

-

Thermal Degradation:

-

Place a known quantity of the solid compound in a stability chamber.

-

Maintain the temperature at 80°C for 48 hours.[7]

-

At specified intervals, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a photostability chamber to a combination of UV and visible light, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples at appropriate time points.

-

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for separating and quantifying the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method with UV detection is commonly employed.[8] For the identification of degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technique of choice.[9]

Method Development and Validation Workflow:

Key Validation Parameters (as per ICH Q2(R1) Guidelines):

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all degradation product peaks.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Conclusion

This technical guide provides a foundational understanding of the potential stability challenges and degradation pathways of this compound. The primary degradation routes are predicted to be hydrolysis of the ester and oxidation of the thiophene ring. The provided experimental protocols for forced degradation studies and the development of a stability-indicating analytical method offer a robust framework for researchers and drug development professionals to comprehensively evaluate the stability of this important pharmaceutical intermediate. The generation of specific stability data through these experimental approaches is essential for ensuring the quality and safety of final drug products.

References

- 1. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution (1993) | Mohamed S. A. Abdou | 206 Citations [scispace.com]

- 4. onyxipca.com [onyxipca.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. waters.com [waters.com]

Technical Guide to Commercial Sourcing of Ethyl hydroxy(3-thienyl)acetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Ethyl hydroxy(3-thienyl)acetate (CAS No. 22098-30-2) is a specialized heterocyclic building block with potential applications in medicinal chemistry and novel drug discovery. Its structure, featuring a thiophene ring, a hydroxyl group, and an ethyl ester, makes it a versatile starting material for the synthesis of more complex molecules. This guide provides an in-depth overview of its commercial availability, technical specifications, and key considerations for its use in a research setting.

Chemical Properties and Identifiers

A summary of the key technical data for this compound is provided below. Researchers should verify these details with their chosen supplier.

| Property | Value |

| IUPAC Name | ethyl 2-hydroxy-2-(thiophen-3-yl)acetate |

| CAS Number | 22098-30-2 |

| Molecular Formula | C₈H₁₀O₃S |

| Molecular Weight | 186.23 g/mol |

| Canonical SMILES | CCOC(=O)C(C1=CSC=C1)O |

| InChI Key | SJCSPRWVQDQZSW-UHFFFAOYSA-N |

| Appearance | Solid (typical) |

Commercial Suppliers and Availability

The availability of this compound is limited, primarily offered by suppliers specializing in rare or novel research chemicals. A critical point for researchers is that this compound has been supplied on an "as-is" basis without extensive analytical data from some vendors, placing the responsibility of quality control on the end-user.

| Supplier | Product Name | CAS No. | Notes |

| Sigma-Aldrich (Merck) | This compound | 22098-30-2 | This product is listed as discontinued. It was previously sold under the "AldrichCPR" (Chemical Purchasing Research) collection for early discovery researchers. Notably, Sigma-Aldrich stated they did not collect analytical data for this product and the buyer was responsible for confirming its identity and purity. |

| Guangzhou Weibo Technology Co., Ltd. | This compound | 22098-30-2 | Lists the product with reference to the Sigma-Aldrich brand and "AldrichCPR" specification. Researchers should inquire directly about current stock, purity, and available analytical data. |

Note: The landscape for niche chemical suppliers can change rapidly. Researchers are encouraged to use chemical sourcing platforms and reference the CAS number (22098-30-2) to identify potential new vendors.

Experimental Protocols and Workflows

No standardized, peer-reviewed experimental protocols specifically detailing the use of this compound are readily available in public literature. Its primary role is as a synthetic intermediate. Below are generalized workflows relevant to its application in a research and development context.

Workflow for Quality Control and Initial Use

Given the "as-is" nature of this research chemical, a rigorous internal validation process is mandatory before its inclusion in any synthetic route. The following diagram outlines a logical workflow for a researcher upon receiving a new batch of a rare chemical building block.

CAS number and molecular formula of Ethyl hydroxy(3-thienyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Ethyl hydroxy(3-thienyl)acetate is limited. This guide summarizes the available data and provides context based on related chemical structures. Further experimental investigation is warranted for a comprehensive understanding of this compound.

Chemical Identity and Properties

This compound is a chemical compound with potential applications in research and drug discovery.

| Identifier | Value | Source |

| CAS Number | 22098-30-2 | |

| Molecular Formula | C₈H₁₀O₃S |

Note: A major chemical supplier notes that they do not provide analytical data for this specific compound as it is intended for early discovery research.

Synthesis and Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are scarce. However, general synthetic strategies for related thienylacetic acid derivatives can provide a foundational understanding. One common approach involves the reaction of a thiophene derivative with an appropriate glyoxylic ester, followed by subsequent chemical modifications.

A potential, generalized workflow for the synthesis of related thienylacetic acids, which may be adapted for this compound, is outlined below. This is a speculative pathway and requires experimental validation.

Caption: A potential synthetic workflow for this compound.

Potential Applications in Drug Development

While no specific pharmacological data for this compound was found, the thiophene ring is a well-established scaffold in medicinal chemistry. Thiophene-containing compounds exhibit a wide range of biological activities and are components of several approved drugs. The presence of both a hydroxyl and an ester functional group in this compound suggests it could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Signaling Pathways and Biological Activity

There is no publicly available information detailing the specific signaling pathways modulated by this compound or its overall biological activity profile. Research into the pharmacological effects of this compound would be a novel area of investigation. A general workflow for screening a novel compound like this compound for biological activity is proposed below.

Caption: A general workflow for evaluating the biological activity of a novel compound.

Conclusion

This compound is a chemical entity with a confirmed CAS number and molecular formula. However, a significant gap exists in the public domain regarding its synthesis, experimental protocols, and biological activity. The information presented in this guide is based on available data and logical extrapolation from related compounds. This compound represents an under-explored area of chemical and pharmacological research, offering opportunities for novel discoveries in drug development and other scientific fields. Further empirical studies are essential to elucidate its properties and potential applications.

Potential biological activities of thiophene acetate derivatives

An In-depth Technical Guide on the Potential Biological Activities of Thiophene Acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a crucial scaffold in medicinal chemistry, present in numerous pharmacologically active compounds.[1][2] Its derivatives, particularly those incorporating an acetate moiety, have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and specific enzyme inhibition.[3][4][5][6] This document provides a comprehensive technical overview of these activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. The adaptability of the thiophene moiety, influenced by the nature and position of its substitutions, makes it a prime candidate for the development of novel therapeutic agents.[3][7]

Anticancer Activities

Thiophene derivatives have emerged as a significant class of compounds in oncology research.[8][9] Their mechanisms of action are diverse and include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of topoisomerases, and interaction with tubulin.[3][7]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various thiophene derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound ID | Derivative Class | Target Cell Line | IC50 (µg/mL) | Reference |

| TP 5 | 2,3-fused thiophene | HepG2 | < 30.0 | [10][11] |

| SMMC-7721 | < 30.0 | [10][11] | ||

| Compound 480 | 2,3-fused thiophene | HeLa | 12.61 | [12] |

| HepG2 | 33.42 | [12] | ||

| Compound 471 | 2,3-fused thiophene | HeLa | 23.79 | [12] |

| HepG2 | 13.34 | [12] | ||

| RAA5 | Tetrahydrobenzo[b]thiophene | 60 cell lines | GI50: 0.411-2.8 µM | [13] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., HepG2, SMMC-7721) are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives (e.g., 0-50 µg/mL) and incubated for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated using a dose-response curve.

This protocol measures intracellular ROS levels, a key indicator of apoptosis induction.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the thiophene compound (e.g., TP 5-loaded nanoparticles) for a set time, such as 12 hours.[10][11]

-

Probe Loading: The cells are washed with PBS and then incubated with 1 mL of DCFH-DA (2′,7′-dichlorofluorescin diacetate) at a concentration of 10 µM for 20-30 minutes at 37°C in the dark.

-

Data Acquisition: After incubation, the cells are washed, harvested, and resuspended in PBS. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is analyzed using flow cytometry.[10]

Visualization: Anticancer Mechanism

The following diagram illustrates a common mechanism of action for anticancer thiophene derivatives, involving the induction of apoptosis via an increase in intracellular reactive oxygen species (ROS).

Anti-inflammatory Activities

Thiophene-based compounds, including commercial drugs like Tinoridine and Tiaprofenic acid, are recognized for their anti-inflammatory properties.[5] Their mechanisms often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokines.[5][14]

Quantitative Data: Enzyme and In Vivo Inhibition

| Compound ID | Assay Type | Target/Model | Inhibition | Reference |

| Compound 1 | In Vitro | 5-LOX Enzyme | IC50 = 29.2 µM | [14] |

| Compound 4 | In Vitro | 5-LOX Enzyme | ~57% at 100 µg/mL | [14] |

| Compound 15 | In Vivo | Carrageenan-induced paw edema | 58.46% at 50 mg/kg | [14] |

| Compound 16 | In Vivo | Carrageenan-induced paw edema | 48.94% | [15] |

| Compound 17 | In Vivo | Carrageenan-induced paw edema | 47% | [15] |

| Chalcones (1-8) | In Vivo | Carrageenan-induced paw edema | 50-80% | [16] |

Experimental Protocols

This is a classic in vivo model for evaluating acute anti-inflammatory activity.

-

Animal Grouping: Male Wistar rats or mice are divided into control, standard (e.g., Indomethacin or Diclofenac), and test groups.[15]

-

Compound Administration: The test compounds (thiophene derivatives) are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg) one hour before carrageenan injection. The control group receives the vehicle.

-

Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: The paw volume is measured using a plethysmometer at time 0 (before injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.[16]

Visualization: Inflammatory Signaling Pathway

This diagram shows how thiophene derivatives can interfere with the arachidonic acid cascade by inhibiting COX and LOX enzymes, and modulate the NF-κB signaling pathway to reduce the expression of pro-inflammatory cytokines.

Antimicrobial Activities

Thiophene derivatives exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains.[4][17][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Target Organism | MIC (mg/L) | Reference Drug | MIC (mg/L) | Reference |

| Thiophene 4 | Col-R A. baumannii | 16-32 | - | - | [18] |

| Col-R E. coli | 8-32 | - | - | [18] | |

| Thiophene 5 | Col-R A. baumannii | 16-32 | - | - | [18] |

| Col-R E. coli | 8-32 | - | - | [18] | |

| Thiophene 8 | Col-R A. baumannii | 16-32 | - | - | [18] |

| Col-R E. coli | 8-32 | - | - | [18] | |

| Derivative 7 | P. aeruginosa | < Gentamicin | Gentamicin | - | [19] |

| Derivative 7b | Various Bacteria | Comparable | Ampicillin | - | [20] |

| Derivative 8 | Various Bacteria | Comparable | Gentamicin | - | [20] |

Col-R: Colistin-Resistant

Experimental Protocol

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., A. baumannii, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 × 10⁵ CFU/mL.

-

Compound Dilution: The thiophene compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth + inoculum) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[4][18]

Visualization: Antimicrobial Screening Workflow

This diagram outlines the typical workflow for screening and identifying novel antimicrobial thiophene derivatives.

Enzyme Inhibition

Thiophene acetate derivatives and related structures have been shown to be effective inhibitors of various enzymes, which is a key strategy in treating diseases like Alzheimer's and certain types of cancer.

Quantitative Data: Enzyme Inhibition Constants

| Compound | Target Enzyme | Inhibition Metric | Value | Reference |

| IIId | Acetylcholinesterase (AChE) | % Inhibition | 60% | [21][22] |

| Donepezil (Ref.) | Acetylcholinesterase (AChE) | % Inhibition | 40% | [21][22] |

| Chalcone I | Acetylcholinesterase (AChE) | Ki | 11.13 ± 1.22 µM | [23] |

| Chalcone I | Butyrylcholinesterase (BChE) | Ki | 8.74 ± 0.76 µM | [23] |

| Chalcone I | Glutathione S-transferase (GST) | Ki | 14.19 ± 2.15 µM | [23] |

Experimental Protocol

This spectrophotometric method is widely used to screen for AChE inhibitors.[21][22]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), ATCI (acetylthiocholine iodide), and the AChE enzyme solution.

-

Reaction Mixture: In a 96-well plate, add 25 µL of ATCI, 125 µL of DTNB, and 50 µL of buffer. Then add 25 µL of the thiophene test compound solution at various concentrations.

-

Enzyme Addition: The reaction is initiated by adding 25 µL of the AChE enzyme solution. A blank is prepared using buffer instead of the enzyme.

-

Absorbance Reading: The plate is incubated for 15 minutes at 25°C, and the absorbance is measured at 412 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

Visualization: General Enzyme Inhibition Model

This diagram illustrates the basic principle of competitive enzyme inhibition, where the thiophene derivative competes with the natural substrate for the active site of the enzyme.

Synthesis Protocols

The synthesis of biologically active thiophene derivatives often employs well-established chemical reactions.

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile method for synthesizing 2-aminothiophenes.[24][25] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (like morpholine or triethylamine).[21][26][27]

-

A mixture of the carbonyl compound, the active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur is prepared in a solvent like ethanol.

-

A catalytic amount of a base (e.g., morpholine) is added.

-

The mixture is stirred at room temperature or gently heated to reflux.[21][25]

-

The product, a polysubstituted 2-aminothiophene, precipitates and is isolated by filtration.

Palladium-Catalyzed Sonogashira Coupling

This reaction is used to create C-C bonds, often for adding substituted ethynyl groups to a thiophene core, which can be crucial for biological activity.

-

Reaction Setup: A mixture of an iodo-thiophene derivative (e.g., 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene), a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (CuI) is prepared in a solvent system like DMF and triethylamine under an inert argon atmosphere.[28]

-

Reaction Execution: The resulting mixture is stirred at room temperature for a set period (e.g., 12 hours).

-

Workup: The reaction is quenched with water and extracted with an organic solvent like dichloromethane (DCM).

-

Purification: The crude product is purified by column chromatography to yield the desired ethynyl-substituted thiophene derivative.[28]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiophene-based derivatives as anticancer agents: An overview on decade’s work [scite.ai]

- 10. mdpi.com [mdpi.com]

- 11. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. impactfactor.org [impactfactor.org]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. New Thiophene Derivatives as Antimicrobial Agents [ouci.dntb.gov.ua]

- 18. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. eurekaselect.com [eurekaselect.com]

- 25. ijprajournal.com [ijprajournal.com]

- 26. derpharmachemica.com [derpharmachemica.com]

- 27. books.rsc.org [books.rsc.org]

- 28. ias.ac.in [ias.ac.in]

Literature review of 3-thienylacetate compounds in organic synthesis

A comprehensive review of 3-thienylacetate compounds and their applications in the field of organic synthesis is presented in this technical guide. This document is intended for an audience of researchers, scientists, and professionals involved in drug development. It provides a detailed overview of the synthesis, functionalization, and strategic use of 3-thienylacetates as versatile building blocks for complex molecular architectures.

Introduction to 3-Thienylacetate Compounds

Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The thiophene ring is a bioisostere of the benzene ring and is found in numerous pharmaceuticals. 3-Thienylacetic acid (3-TAA) and its ester derivatives are a class of organosulfur compounds that serve as important intermediates in the synthesis of a wide range of functionalized molecules.[3] Their structure, featuring a reactive thiophene core and a flexible acetate side chain, allows for a multitude of chemical transformations. This guide will explore the key synthetic methodologies involving 3-thienylacetate compounds, with a focus on cross-coupling reactions, C-H functionalization, and their application in the synthesis of bioactive molecules.

Synthesis of 3-Thienylacetate Compounds

The parent compound, 3-thiopheneacetic acid, can be synthesized through various methods.[3][4] One common approach involves the reaction of a 3-thienylmagnesium halide with a suitable electrophile, followed by hydrolysis. Another method involves the condensation of a thiophenic derivative with a monoester monochloride of oxalic acid in the presence of titanium chloride to form a glyoxylic ester, which is then converted to the corresponding thienylacetic acid.[5]

A general procedure for the esterification of 3-thiopheneacetic acid involves reacting it with an alcohol in the presence of an acid catalyst. For instance, methyl 3-thienylacetate can be prepared by reacting 3-thiopheneacetic acid with methanol and a catalytic amount of acetyl chloride.[6]

Applications in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and 3-thienylacetate derivatives are excellent substrates for these transformations.[7][8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds.[9][10] It typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[7][11] 3-Thienylacetate derivatives, such as halo-substituted 3-thienylacetates, can be coupled with a variety of boronic acids or their esters to generate more complex structures. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[9]

Table 1: Examples of Suzuki-Miyaura Coupling with Thiophene Derivatives

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Bromothiophene | o-Nitrophenyl boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Low | [12] |

| 2 | 3,5-(bis-trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 82 | [13] |

| 3 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 74 | [13] |

| 4 | 3-Methylthiophene-2-carbonyl chloride | Phenylboronic acid | Pd(0) | Cs₂CO₃ | - | 46-91 | [14] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [11][13]

-

A flame-dried round-bottom flask is charged with the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a suitable ligand (e.g., JohnPhos, 0.2 equiv), and a base (e.g., cesium carbonate, 3.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

-

Degassed solvents (e.g., THF and water) are added via syringe.

-

The reaction mixture is heated (e.g., to 40-110 °C) and stirred for the specified time (e.g., 2.5 hours to 24 hours).

-

Upon completion, the reaction is cooled to room temperature and quenched (e.g., with saturated aqueous NH₄Cl).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. 3-Thiopheneacetic acid [webbook.nist.gov]

- 5. US4180510A - Method for preparing thienylacetic acids - Google Patents [patents.google.com]

- 6. 3-Thiopheneacetic acid | Polymers | Ambeed.com [ambeed.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Recent advances in the synthesis of thienoindole analogs and their diverse applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl Hydroxy(3-thienyl)acetate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hydroxy(3-thienyl)acetate is a heterocyclic organic compound featuring a thiophene ring, a hydroxyl group, and an ethyl ester moiety. While a detailed historical account of its discovery is not extensively documented in scientific literature, its structural motifs suggest significant potential in medicinal chemistry and materials science. Thiophene derivatives are known to be privileged structures in drug discovery, exhibiting a wide range of biological activities.[1][2][3][4][5] The α-hydroxy ester functionality is also a key feature in many biologically active molecules. This technical guide provides a comprehensive overview of the plausible synthetic routes, physicochemical properties based on analogous compounds, and potential applications of this compound, serving as a valuable resource for researchers in the field.

Introduction to Thienyl-α-hydroxy Esters

Thiophene-containing molecules are of significant interest in the pharmaceutical industry due to their diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, and antitumor activities.[2][3] The thiophene ring is considered a bioisostere of the benzene ring, offering similar aromaticity while introducing unique electronic properties and the potential for hydrogen bonding through the sulfur atom.[1] The α-hydroxy ester functional group is a prevalent feature in many natural products and synthetic drugs, contributing to their biological activity through hydrogen bonding interactions with target proteins. The combination of these two pharmacophores in this compound makes it a compelling candidate for further investigation in drug discovery programs.

Proposed Synthetic Methodologies

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established organic chemistry principles, two primary synthetic routes are proposed: the Reformatsky reaction and the Grignard reaction.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. For the synthesis of this compound, this would involve the reaction of ethyl bromoacetate with 3-thiophenecarboxaldehyde.

Experimental Protocol: Synthesis of this compound via Reformatsky Reaction

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 eq). The flask is heated under vacuum and then cooled under a stream of nitrogen.

-

Reaction Setup: Anhydrous tetrahydrofuran (THF) is added to the flask. A solution of 3-thiophenecarboxaldehyde (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is prepared and added to the dropping funnel.

-

Initiation: A small portion of the aldehyde/bromoester solution is added to the zinc suspension and the mixture is gently warmed to initiate the reaction.

-

Reaction Progression: The remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours until the starting materials are consumed (monitored by TLC).

-

Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Grignard Reaction

An alternative approach is the Grignard reaction, where a Grignard reagent prepared from a thienyl halide reacts with an α-keto ester, such as ethyl glyoxylate.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a small crystal of iodine. The flask is heated under vacuum and cooled under nitrogen. A solution of 3-bromothiophene (1.1 eq) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (3-thienylmagnesium bromide).

-

Reaction with Electrophile: The Grignard reagent solution is cooled to 0 °C. A solution of ethyl glyoxylate (1.0 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the final product.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is scarce, the following table summarizes known data for the compound and its close analogs to provide a predictive baseline for its properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Refractive Index | Spectroscopic Data Highlights |

| This compound | C₈H₁₀O₃S | 186.23 | (Predicted) Liquid | (Predicted) | (Predicted) | (Predicted) ¹H NMR: signals for ethyl group, methine proton, hydroxyl proton, and thienyl protons. IR: strong C=O and O-H stretching bands. |

| Ethyl thiophene-3-acetate[6][7] | C₈H₁₀O₂S | 170.23 | Liquid | 97 °C | 1.5090 | ¹H NMR and IR data available in literature. |

| Methyl 2-hydroxy-2-(thiophen-3-yl)acetate[8] | C₇H₈O₃S | 172.20 | - | - | - | Commercially available. |

| Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate[9][10][11] | C₁₂H₁₂O₃S₂ | 284.35 | - | - | - | Used in various synthetic preparations. |

| Methyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate[12][13] | C₁₁H₁₀O₃S₂ | 270.33 | - | - | - | Commercially available as a research chemical. |

| Methyl 2-hydroxy-2-(thiophen-2-yl)acetate[14] | C₇H₈O₃S | 172.20 | - | - | - | Commercially available. |

Potential Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are integral to numerous approved drugs, highlighting their therapeutic potential.[2] The structural features of this compound suggest several promising areas of application:

-

Antimicrobial Agents: The thiophene nucleus is present in various antimicrobial drugs. The α-hydroxy ester moiety could enhance activity through improved target binding.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain aromatic or heteroaromatic acetic acid derivatives.

-

Anticancer Agents: Thiophene derivatives have been investigated as kinase inhibitors and apoptosis inducers.[5]

-

Central Nervous System (CNS) Active Agents: The lipophilicity of the thiophene ring can facilitate crossing the blood-brain barrier, making such compounds interesting for neurological targets.

-

Materials Science: Thiophene-based molecules are used in the development of organic semiconductors and polymers. The hydroxyl and ester groups offer sites for polymerization or modification.

Visualizations

Proposed Synthetic Pathway (Reformatsky Reaction)

Caption: Proposed synthesis of this compound via the Reformatsky reaction.

General Experimental Workflow for Synthesis and Characterization

Caption: A logical workflow for the synthesis and characterization of a novel chemical entity.

Conclusion

This compound represents an under-explored molecule with significant potential stemming from its constituent thiophene and α-hydroxy ester moieties. While its history is not well-defined, its synthesis is achievable through standard organic reactions like the Reformatsky or Grignard reactions. This guide provides a foundational understanding for researchers interested in synthesizing and exploring the properties and applications of this and related compounds. Further investigation into its biological activities is warranted and could lead to the development of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eprajournals.com [eprajournals.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. ETHYL THIOPHENE-3-ACETATE CAS#: 37784-63-7 [amp.chemicalbook.com]

- 8. 135660-92-3|Methyl 2-hydroxy-2-(thiophen-3-yl)acetate|BLD Pharm [bldpharm.com]

- 9. Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | 28569-88-2 [chemicalbook.com]

- 10. 28569-88-2|Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate|BLD Pharm [bldpharm.com]

- 11. Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate|lookchem [lookchem.com]

- 12. Methyl 2-hydroxy-2,2-di(thiophen-3-yl)acetate | C11H10O3S2 | CID 69230854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. veeprho.com [veeprho.com]

- 14. methyl 2-hydroxy-2-(thiophen-2-yl)acetate - Protheragen [protheragen.ai]

Methodological & Application

Application of Ethyl Hydroxy(3-thienyl)acetate in Polymer Chemistry: A Review of Current Research

Currently, there is a notable absence of established research detailing the direct application of ethyl hydroxy(3-thienyl)acetate as a monomer in polymer chemistry. Extensive searches of scientific literature and chemical databases did not yield specific examples of its polymerization or the characterization and application of a corresponding polymer.

While the broader family of thiophene-containing polymers is a significant area of research, particularly for conducting and semiconducting materials, the specific monomer this compound does not appear to be a commonly utilized building block. Research in thiophene-based polymers tends to focus on derivatives that facilitate polymerization and impart desirable electronic or physical properties, such as 3,4-ethylenedioxythiophene (EDOT), the precursor to the widely studied conducting polymer PEDOT.

This document aims to provide context for researchers and drug development professionals by outlining potential, hypothetical applications and research directions for this compound, based on the known properties of related thiophene-containing polymers and functional polyesters. The experimental protocols and data presented herein are illustrative and intended to serve as a foundational guide for future exploratory research.

Hypothetical Applications and Research Opportunities

The structure of this compound, featuring a reactive hydroxyl group, an ester linkage, and a thiophene ring, suggests several potential avenues for its use in polymer chemistry:

-

Biodegradable Polyesters: The ester and hydroxyl functionalities could allow for its incorporation into polyester backbones through polycondensation reactions. The resulting polymers could exhibit biodegradability, making them attractive for applications in biomedical devices, drug delivery systems, and environmentally friendly plastics. The thiophene ring could be leveraged for further functionalization or to impart specific properties.

-

Functional Polymer Coatings: The thiophene moiety could be utilized for post-polymerization modification via electrophilic substitution, allowing for the introduction of various functional groups. This could lead to the development of specialized coatings with tailored surface properties, such as antimicrobial activity, enhanced biocompatibility, or specific sensor capabilities.

-

Conducting Polymer Blends: While poly(this compound) itself is not expected to be intrinsically conducting, its structural similarity to other thiophene-based materials suggests it could be a component in blends or copolymers with conducting polymers like PEDOT. It might act as a processable matrix or a compatibilizer, potentially leading to materials with tunable conductivity and improved mechanical properties.

Proposed Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of polymers derived from this compound. These are intended as starting points for investigation.

Protocol 1: Synthesis of Poly(this compound) via Melt Polycondensation

This protocol describes a potential method for the synthesis of a polyester from this compound.

Workflow Diagram:

Figure 1: Workflow for the synthesis of Poly(this compound).

Materials:

-

This compound (monomer)

-

Titanium(IV) isopropoxide (catalyst)

-

Chloroform (solvent)

-

Methanol (non-solvent)

-

Schlenk flask and vacuum line

Procedure:

-

Place this compound and a catalytic amount of titanium(IV) isopropoxide (e.g., 0.1 mol%) in a Schlenk flask equipped with a magnetic stirrer.

-

Heat the flask to 180°C under a slow stream of nitrogen for 2 hours to facilitate the initial transesterification.

-

Gradually increase the temperature to 220°C while applying a high vacuum (<1 mbar) to remove the ethanol byproduct and drive the polymerization.

-

Continue the reaction for 4-6 hours until a significant increase in viscosity is observed.

-

Cool the reaction mixture to room temperature.

-

Dissolve the resulting polymer in a minimal amount of chloroform.

-

Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

-

Filter the precipitated polymer and wash with fresh methanol.

-

Dry the polymer in a vacuum oven at 40°C overnight.

Protocol 2: Characterization of Poly(this compound)

This protocol outlines the standard characterization techniques to determine the properties of the synthesized polymer.

Logical Relationship Diagram:

Figure 2: Key characterization techniques for the synthesized polymer.

Procedures:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra to confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using a GPC system calibrated with polystyrene standards.

-

Differential Scanning Calorimetry (DSC): Analyze the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm), by heating and cooling the sample under a controlled atmosphere.

-

Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature in a controlled atmosphere.

Hypothetical Quantitative Data

The following table presents hypothetical data that could be obtained from the characterization of poly(this compound) synthesized under different conditions. This data is for illustrative purposes only.

| Sample ID | Catalyst (mol%) | Reaction Time (h) | Mn ( g/mol ) | PDI | Tg (°C) | Td (°C) |

| P-EHThA-01 | 0.1 | 4 | 8,500 | 1.8 | 45 | 280 |

| P-EHThA-02 | 0.1 | 6 | 12,300 | 2.1 | 48 | 285 |

| P-EHThA-03 | 0.2 | 6 | 15,100 | 2.3 | 50 | 290 |

-

Mn: Number-average molecular weight

-

PDI: Polydispersity index

-

Tg: Glass transition temperature

-

Td: Decomposition temperature (5% weight loss)

Disclaimer: The information provided above is based on hypothetical scenarios and established principles of polymer chemistry. There is no direct experimental evidence from published literature to support the successful synthesis or application of polymers derived from this compound at the time of this writing. This document should be used as a conceptual guide for future research endeavors.

Synthesis of Ethyl Hydroxy(2-thienyl)acetate: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the two-step synthesis of ethyl hydroxy(2-thienyl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis involves the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride to yield the intermediate, ethyl 2-oxo-2-(thiophen-2-yl)acetate, followed by the selective reduction of the ketone functionality using sodium borohydride. This protocol includes detailed methodologies, a summary of quantitative data, and characterization of the intermediate and final product. It is important to note that this protocol focuses on the synthesis of the 2-thienyl isomer due to the high regioselectivity of the Friedel-Crafts acylation on an unsubstituted thiophene ring. The synthesis of the 3-thienyl isomer would necessitate a different synthetic approach, likely involving a starting material that is already substituted at the 3-position.

Introduction

Thiophene-containing compounds are of significant interest in the pharmaceutical industry due to their diverse biological activities. Ethyl hydroxy(thienyl)acetates, in particular, serve as key intermediates in the synthesis of various biologically active molecules. This protocol outlines a reliable and straightforward method for the preparation of ethyl hydroxy(2-thienyl)acetate, providing researchers with a practical guide for its synthesis in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-oxo-2-(thiophen-2-yl)acetate (Intermediate)

This procedure details the Friedel-Crafts acylation of thiophene with ethyl oxalyl chloride, catalyzed by aluminum chloride.

Materials:

-

Thiophene

-

Ethyl oxalyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C using an ice bath.

-

To this suspension, add a solution of ethyl oxalyl chloride (1.0 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add a solution of thiophene (1.0 eq) in anhydrous dichloromethane dropwise, again keeping the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 2-oxo-2-(thiophen-2-yl)acetate as a colorless liquid.[1]

Part 2: Synthesis of Ethyl hydroxy(2-thienyl)acetate (Final Product)

This procedure describes the selective reduction of the ketone in ethyl 2-oxo-2-(thiophen-2-yl)acetate to a hydroxyl group using sodium borohydride.

Materials:

-

Ethyl 2-oxo-2-(thiophen-2-yl)acetate

-

Sodium borohydride (NaBH₄)

-

Ethanol or Methanol

-

Ethyl acetate

-

Saturated ammonium chloride solution (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Dissolve ethyl 2-oxo-2-(thiophen-2-yl)acetate (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl hydroxy(2-thienyl)acetate.

Data Presentation

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents | Yield (%) |

| Part 1 | |||||

| Thiophene | C₄H₄S | 84.14 | 10 | 1.0 | - |

| Ethyl oxalyl chloride | C₄H₅ClO₃ | 136.53 | 10 | 1.0 | - |

| Aluminum chloride | AlCl₃ | 133.34 | 11 | 1.1 | - |

| Ethyl 2-oxo-2-(thiophen-2-yl)acetate | C₈H₈O₃S | 184.21 | - | - | ~70-80 |

| Part 2 | |||||

| Ethyl 2-oxo-2-(thiophen-2-yl)acetate | C₈H₈O₃S | 184.21 | 5 | 1.0 | - |

| Sodium borohydride | NaBH₄ | 37.83 | 7.5 | 1.5 | - |

| Ethyl hydroxy(2-thienyl)acetate | C₈H₁₀O₃S | 186.23 | - | - | ~85-95 |

Characterization Data for Ethyl 2-oxo-2-(thiophen-2-yl)acetate: [1]

-

¹H NMR (400 MHz, CDCl₃): δ 8.13 (dd, J = 3.8, 1.0 Hz, 1H), 7.83 (dd, J = 4.8, 1.0 Hz, 1H), 7.22-7.17 (m, 1H), 4.44 (q, J = 7.0 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 176.4, 161.7, 139.1, 137.4, 137.2, 128.6, 62.7, 14.0.

Expected Characterization Data for Ethyl hydroxy(2-thienyl)acetate:

-

¹H NMR: The spectrum is expected to show a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on concentration and solvent), a singlet for the methine proton (CH-OH), signals for the thiophene ring protons, and a quartet and a triplet for the ethyl ester group. The signals for the thiophene protons alpha to the substituent will be shifted upfield compared to the precursor.

-

¹³C NMR: The spectrum should show a signal for the carbon bearing the hydroxyl group (C-OH) in the range of 65-75 ppm, signals for the thiophene ring carbons, the ester carbonyl carbon around 170-175 ppm, and the carbons of the ethyl group.

-

IR Spectroscopy: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretch of the alcohol, a strong absorption around 1730 cm⁻¹ for the C=O stretch of the ester, and C-O stretching bands in the 1300-1000 cm⁻¹ region are expected.

Experimental Workflow

Caption: Synthetic workflow for Ethyl hydroxy(2-thienyl)acetate.

References

Application Notes & Protocols: Derivatization of Ethyl hydroxy(3-thienyl)acetate for the Synthesis of Novel Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydroxy(3-thienyl)acetate is a versatile bifunctional molecule containing a secondary hydroxyl group and an ethyl ester moiety. These functional groups serve as reactive handles for a variety of chemical transformations, making it an excellent starting material for the synthesis of novel compound libraries. The thiophene ring, a common scaffold in medicinal chemistry, imparts unique physicochemical properties and is present in numerous approved drugs. This document provides detailed protocols for the derivatization of this compound to generate novel ethers, esters, amides, and fused heterocyclic systems with potential therapeutic applications.

Derivatization Strategies

The derivatization of this compound can be systematically approached by targeting its two primary functional groups: the hydroxyl group and the ethyl ester.

-

Modification of the Hydroxyl Group:

-

O-Alkylation: Introduction of various alkyl or aryl groups to form novel ethers. This can modulate lipophilicity and steric bulk.

-

O-Acylation: Esterification with a range of carboxylic acids or acyl halides to produce new esters, potentially acting as prodrugs or introducing new pharmacophores.

-

-

Modification of the Ester Group:

-

Amidation: Reaction with primary or secondary amines to generate a diverse library of amides, which are common motifs in bioactive molecules.

-

Transesterification: Exchange of the ethyl group with other alcohols to alter solubility and metabolic stability.

-

-

Cyclization Reactions:

-

Synthesis of Fused Heterocycles: Utilization of both the hydroxyl and the reactive positions on the thiophene ring to construct fused systems like thieno[3,2-b]pyridines, which are known to possess a wide range of biological activities. Thieno[2,3-b]pyridines have been investigated as antimicrobial and anticancer agents, as well as inhibitors of enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1)[1][2].

-

The following sections provide detailed experimental protocols for these key transformations.

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used where specified, employing standard techniques for excluding moisture.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Purification of products should be carried out using column chromatography on silica gel unless otherwise noted.

-

Structural confirmation of all synthesized compounds should be performed using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).

Protocol 1: O-Alkylation of this compound

This protocol describes the synthesis of ethyl (alkoxy)(3-thienyl)acetates via Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Workflow for O-Alkylation:

Protocol 2: O-Acylation of this compound

This protocol details the esterification of the hydroxyl group using an acyl chloride.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.

-

Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.

-

Add the acyl chloride (1.2 eq.) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to afford the desired O-acylated product.

Protocol 3: Amidation of this compound

This protocol describes the conversion of the ethyl ester to an amide using an amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, morpholine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Hydroxybenzotriazole (HOBt) (optional, as a catalytic amount)[3]

-

Anhydrous Acetonitrile (CH₃CN) or DMF

-

Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

First, hydrolyze the ester to the corresponding carboxylic acid: Dissolve this compound (1.0 eq.) in a mixture of THF/water (2:1) and add LiOH (1.5 eq.). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material. Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate. Dry the organic layer and concentrate to obtain the crude hydroxy(3-thienyl)acetic acid.

-

To a solution of the crude acid (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous acetonitrile, add EDC (1.2 eq.) and DMAP (1.0 eq.). A catalytic amount of HOBt can also be added.[3]

-

Stir the reaction mixture at room temperature for 18-24 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the crude amide by silica gel chromatography.

Amidation Reaction Pathway:

Protocol 4: Transesterification of this compound

This protocol outlines the acid-catalyzed transesterification with a higher boiling point alcohol.

Materials:

-

This compound

-

Desired alcohol (e.g., benzyl alcohol, isopropanol) in large excess

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

Dissolve this compound (1.0 eq.) in the desired alcohol (used as solvent, >10 eq.).

-

Add a catalytic amount of sulfuric acid (e.g., 2-3 drops).

-

Heat the mixture to reflux and set up a distillation apparatus to remove the ethanol byproduct. The reaction progress is driven by the removal of ethanol.[4][5]

-

Continue refluxing for 8-16 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and neutralize the catalyst with solid sodium bicarbonate.

-

Remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution, and purify the crude product by silica gel chromatography.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of this compound. (Note: Data is hypothetical for illustrative purposes).

Table 1: O-Alkylation and O-Acylation Derivatives

| Entry | Reagent | Product Structure | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |

| 1 | Benzyl bromide | Ethyl (benzyloxy)(3-thienyl)acetate | 85 | 7.35-7.25 (m, 5H), 7.20 (m, 1H), 7.10 (m, 2H), 4.85 (s, 1H), 4.60 (s, 2H), 4.20 (q, 2H), 1.25 (t, 3H) | 277.1 |

| 2 | Ethyl iodide | Ethyl (ethoxy)(3-thienyl)acetate | 78 | 7.22 (m, 1H), 7.12 (m, 2H), 4.65 (s, 1H), 4.20 (q, 2H), 3.55 (q, 2H), 1.25 (t, 3H), 1.20 (t, 3H) | 215.1 |

| 3 | Acetyl chloride | Ethyl (acetoxy)(3-thienyl)acetate | 92 | 7.28 (m, 1H), 7.15 (m, 2H), 5.95 (s, 1H), 4.25 (q, 2H), 2.15 (s, 3H), 1.30 (t, 3H) | 229.1 |

| 4 | Benzoyl chloride | Ethyl (benzoyloxy)(3-thienyl)acetate | 89 | 8.10 (d, 2H), 7.60 (t, 1H), 7.45 (t, 2H), 7.30 (m, 1H), 7.20 (m, 2H), 6.15 (s, 1H), 4.30 (q, 2H), 1.35 (t, 3H) | 291.1 |

Table 2: Amide and Transesterification Derivatives

| Entry | Reagent | Product Structure | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ |

| 5 | Benzylamine | N-benzyl-2-hydroxy-2-(3-thienyl)acetamide | 75 | 7.30-7.20 (m, 5H), 7.15 (m, 1H), 7.05 (m, 2H), 6.80 (br s, 1H), 4.80 (s, 1H), 4.40 (d, 2H) | 248.1 |

| 6 | Morpholine | 2-hydroxy-1-(morpholino)-2-(3-thienyl)ethan-1-one | 81 | 7.25 (m, 1H), 7.10 (m, 2H), 4.90 (s, 1H), 3.70-3.50 (m, 8H) | 242.1 |

| 7 | Benzyl alcohol | Benzyl hydroxy(3-thienyl)acetate | 65 | 7.40-7.25 (m, 5H), 7.20 (m, 1H), 7.10 (m, 2H), 5.20 (s, 2H), 4.95 (s, 1H) | 249.1 |

Potential Biological Applications and Signaling Pathways